molecular formula C14H15NO2S2 B12409328 (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12409328
M. Wt: 293.4 g/mol
InChI Key: REONZIRLQDMCHL-WQLSENKSSA-N
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Description

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyphenyl group, and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidinone ring can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a hydroxyphenyl group, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known by its CAS number 324547-35-5, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique thiazolidinone structure that contributes to its diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2S2, with a molecular weight of 279.4 g/mol. Its structure includes a thiazolidinone ring, which is known to play a crucial role in its biological activity.

PropertyValue
IUPAC Name(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC13H13NO2S2
Molecular Weight279.4 g/mol
Chemical StructureChemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound has been shown to inhibit key enzymes involved in bacterial metabolism, which contributes to its antimicrobial properties. Additionally, it may modulate inflammatory pathways, making it a candidate for anti-inflammatory applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models of inflammation, it has demonstrated significant activity comparable to established anti-inflammatory agents. This effect may be attributed to the inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI examined various thiazolidinone derivatives and highlighted the promising antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research conducted on the compound's effects on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could be further developed as a potential anticancer therapeutic .
  • Inflammation Models : In animal models of inflammation, the compound showed effectiveness in reducing swelling and pain indicators significantly more than control groups treated with saline solutions .

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-3-9(2)15-13(17)12(19-14(15)18)8-10-4-6-11(16)7-5-10/h4-9,16H,3H2,1-2H3/b12-8-

InChI Key

REONZIRLQDMCHL-WQLSENKSSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Origin of Product

United States

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